Potassium O,O-dipropyl dithiophosphate

Description

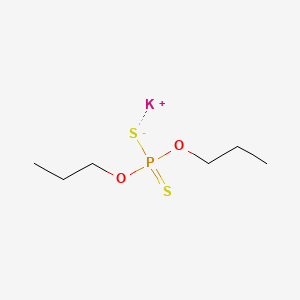

Potassium O,O-dipropyl dithiophosphate (CAS 3287-84-1) is an organophosphorus compound with the chemical formula $ \text{C}6\text{H}{14}\text{O}2\text{P}\text{S}2\text{K} $. It belongs to the dialkyldithiophosphate family, characterized by two propyl groups attached to the phosphate core via oxygen atoms and two sulfur atoms at the dithiophosphate moiety. This compound is synthesized through the reaction of phosphorus pentasulfide ($ \text{P}4\text{S}{10} $) with propanol in the presence of potassium carbonate, followed by neutralization with potassium hydroxide . It is widely used in coordination chemistry as a ligand for transition metals (e.g., gold, antimony) and in agrochemical formulations due to its thiophilic reactivity .

Properties

CAS No. |

3287-84-1 |

|---|---|

Molecular Formula |

C6H14KO2PS2 |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

potassium;dipropoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C6H15O2PS2.K/c1-3-5-7-9(10,11)8-6-4-2;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1 |

InChI Key |

LZNUYZGMDUNHCM-UHFFFAOYSA-M |

Canonical SMILES |

CCCOP(=S)(OCCC)[S-].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkyl Chain Variations :

- Potassium O,O-Diethyl Dithiophosphate (CAS 298-06-6): Contains ethyl groups ($ \text{C}2\text{H}5 $). Shorter chains increase solubility in polar solvents like water .

- Potassium O,O-Diisopropyl Dithiophosphate (CAS 3419-34-9): Features branched isopropyl groups ($ \text{CH}(\text{CH}3)2 $), which introduce steric hindrance, affecting metal-ligand coordination .

- Sodium O,O-Diisopropyl Dithiophosphate (CAS 27205-99-8): Sodium counterion instead of potassium, altering solubility and ionic strength in reactions .

Synthesis: All dialkyldithiophosphates are synthesized via $ \text{P}4\text{S}{10} $ and alcohols, but reaction conditions vary. For example, branched alcohols (e.g., isopropanol) require longer reaction times due to steric effects .

Physical and Commercial Properties

Commercial Availability :

Key Research Findings

- Coordination Chemistry : Potassium O,O-dipropyl dithiophosphate forms binuclear Au(I) complexes with $ \text{P–S} $ bond lengths of ~1.97 Å, slightly shorter than diethyl analogs (1.99 Å), indicating stronger metal-ligand interactions .

- Environmental Impact : Dialkyldithiophosphates with longer alkyl chains (e.g., dipropyl) exhibit lower acute toxicity compared to methyl or ethyl derivatives, as per EPA screening .

- Thermal Stability : Branched derivatives (e.g., diisopropyl) decompose at lower temperatures (~150°C) than linear-chain analogs (~200°C) due to weaker van der Waals forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.